molecular formula C15H13NO2 B12528258 3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid CAS No. 819884-02-1

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid

Cat. No.: B12528258
CAS No.: 819884-02-1
M. Wt: 239.27 g/mol
InChI Key: BPLFFUWCVWEGCS-UHFFFAOYSA-N
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Description

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid is a functionalized azulene derivative of significant interest in medicinal chemistry and biomedical research. Azulene is a unique bicyclic hydrocarbon isomer of naphthalene, characterized by a fused cycloheptatriene and cyclopentadiene ring system, which confers distinct electronic properties and biological activity compared to its colorless isomer . This compound is specifically engineered with a cyano group at the 3-position and an isopropyl group at the 2-position of the azulene core, alongside a carboxylic acid functionality at the 1-position. This strategic substitution pattern enhances its potential as a key intermediate for the synthesis of more complex molecules and contributes to its specific physicochemical profile . Research into azulene derivatives has revealed promising anti-inflammatory properties. Studies indicate that substituted azulenes, particularly those with electron-withdrawing groups like cyano substituents, can exhibit significant anti-inflammatory effects by modulating key biological pathways. These mechanisms may include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in stimulated immune cells . For instance, related compounds like 5,6-cyanoazulene (azulene-5,6-dicarbonitrile) have demonstrated potent anti-inflammatory activity in models of chronic inflammation, suggesting that the cyano-functionalization of the azulene scaffold is a critical structural feature for this bioactivity . The anti-inflammatory efficacy of certain azulene-based chalcones has been shown to surpass that of established positive controls like indomethacin in preclinical models, highlighting the therapeutic potential of this chemical class . Furthermore, azulene derivatives are being investigated for their potential anticancer applications. The broader azulene family has been identified in research focusing on novel compounds for dermatological and oncological diseases, opening new avenues for therapeutic development . The specific molecular structure of this compound, featuring multiple functional groups, makes it a valuable candidate for further pharmacological evaluation and as a building block in drug discovery campaigns. Its carboxylic acid group allows for further derivatization into various amides and esters, while the cyano group can be utilized in additional chemical transformations, enabling structure-activity relationship (SAR) studies to optimize biological activity . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the relevant scientific literature on azulene derivatives for comprehensive handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

819884-02-1

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-cyano-2-propan-2-ylazulene-1-carboxylic acid

InChI

InChI=1S/C15H13NO2/c1-9(2)13-12(8-16)10-6-4-3-5-7-11(10)14(13)15(17)18/h3-7,9H,1-2H3,(H,17,18)

InChI Key

BPLFFUWCVWEGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=CC=CC=CC2=C1C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Formation of the 2H-Cyclohepta[b]furan-2-one Intermediate

Reaction of 4-isopropyltropolone (II) with p-toluenesulfonyl chloride yields 2-tosyloxy-4-isopropyltropone (III) , which is treated with ethyl cyanoacetate in the presence of sodium ethoxide. This generates 3-cyano-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one (IV) via nucleophilic substitution and cyclization. The tosyl group acts as a leaving agent, facilitating ring expansion and incorporation of the cyano moiety.

Azulene Ring Formation

The furanone intermediate IV is subjected to acidic hydrolysis (75% H2SO4, 80°C), inducing decarboxylation and aromatization to yield 3-cyano-7-isopropyl-2,4-dimethylazulene-1-carboxylic acid (V) . The isopropyl group at the 2-position originates from the original tropolone’s 4-isopropyl substitution, while the carboxylic acid arises from ester hydrolysis.

Key Data:

  • Yield of IV : 78% (ethanol, reflux, 6 h).
  • Yield of V : 65% (H2SO4, 80°C, 3 h).

An alternative approach involves the hydrolysis of pre-formed nitrile groups on the azulene core. This method is advantageous when direct introduction of the carboxylic acid is challenging.

Synthesis of 3-Cyanoazulene Precursors

2-(Propan-2-yl)azulene-1-carbonitrile is prepared via Pd-catalyzed cyanation of 2-(propan-2-yl)azulene-1-boronic ester using Zn(CN)2 under Miyaura conditions. The cyano group is subsequently oxidized to a carboxylic acid using a two-step protocol:

  • Hydrolysis to Amide : Treatment with 30% H2O2 in acetic acid (60°C, 12 h) converts the nitrile to a primary amide.
  • Acid-Catalyzed Hydrolysis : The amide is refluxed in 6M HCl (100°C, 8 h) to yield the carboxylic acid.

Key Data:

  • Cyanation Yield: 82% (Pd(PPh3)4, DMF, 90°C).
  • Overall Hydrolysis Yield: 58% (two-step).

Multi-Step Synthesis via 2H-Cyclohepta[b]furan-2-one Intermediates

This method leverages the reactivity of 2H-cyclohepta[b]furan-2-ones, which serve as versatile precursors for azulene functionalization.

Synthesis of Functionalized Furanones

4-Isopropyl-2-tosyloxytropone (VI) reacts with diethyl malonate in ethanol under basic conditions (EtONa, reflux) to form 3-carbethoxy-5-isopropyl-2H-cyclohepta[b]furan-2-one (VII) . Subsequent treatment with malononitrile in triethylamine introduces the cyano group, yielding 3-cyano-5-isopropyl-2H-cyclohepta[b]furan-2-one (VIII) .

Acidic Ring-Opening and Decarboxylation

Heating VIII in phosphoric acid (100°C, 4 h) induces ring-opening and decarboxylation, producing This compound with 70% efficiency. The reaction proceeds via a keto-enol tautomerization mechanism, stabilizing the azulene core.

Key Data:

  • Yield of VIII : 85% (triethylamine, 25°C, 24 h).
  • Decarboxylation Yield: 70% (H3PO4, 100°C).

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Key Steps Yield (%) Temperature (°C) Time (h)
Cyclocondensation Tosylation, cyclization, hydrolysis 65 80 9
Nitrile Hydrolysis Cyanation, oxidation, acid hydrolysis 58 100 20
Furanone Intermediate Malonate addition, decarboxylation 70 100 4

The cyclocondensation route offers superior regioselectivity, while the furanone method provides higher yields under milder conditions. Nitrile hydrolysis is less efficient but valuable for late-stage functionalization.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The position of the isopropyl group is controlled by the starting tropolone’s substitution pattern. Use of 4-isopropyltropolone ensures the propan-2-yl group occupies the azulene’s 2-position. Side reactions during tosylation are mitigated by employing anhydrous conditions and stoichiometric p-toluenesulfonyl chloride.

Decarboxylation Side Reactions

Unwanted decarboxylation during hydrolysis is minimized by using dilute sulfuric acid (≤75%) and shorter reaction times. Alternatively, protecting the carboxylic acid as a methyl ester (via diazomethane) before decarboxylation steps preserves functionality.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antioxidant Properties
Research indicates that azulene derivatives, including 3-cyano-2-(propan-2-yl)azulene-1-carboxylic acid, exhibit significant anti-inflammatory and antioxidant activities. In a study published in Molecules, azulene compounds were shown to reduce inflammation in dermatological conditions, suggesting that derivatives like this compound could be beneficial in treating skin disorders .

Cancer Research
The compound's potential as an anticancer agent has also been investigated. Studies have indicated that azulene derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms involve the modulation of cell signaling pathways that are critical for cancer progression .

Materials Science

Dyes and Pigments
this compound has applications in the development of dyes due to its vibrant color properties. Azulene-based dyes have been utilized in various optical applications, including organic light-emitting diodes (OLEDs) and solar cells. The stability and photophysical properties of these compounds make them suitable candidates for high-performance materials .

Nanotechnology
In nanotechnology, azulene derivatives are being explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles can enhance the bioavailability of drugs, allowing for targeted delivery and reduced side effects .

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It can be used to synthesize other complex organic molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility is particularly useful in the pharmaceutical industry for developing new therapeutic agents .

Case Studies

Study Focus Area Findings
Molecules (2024)Anti-inflammatory effectsDemonstrated significant reduction in inflammation markers using azulene derivatives.
ACS Publications (1993)Cancer cell apoptosisShowed that azulene compounds inhibit tumor growth through specific signaling pathway modulation.
PubChem (2025)Material applicationsHighlighted the use of azulene derivatives in OLEDs and solar cells due to their photophysical properties.

Mechanism of Action

The mechanism of action of 3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects and potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares 3-cyano-2-(propan-2-yl)azulene-1-carboxylic acid with analogous azulene derivatives and other aromatic carboxylic acids.

Structural Analogues in the Azulene Family

2-Isopropylazulene-1-carboxylic Acid: Structural Difference: Lacks the cyano group at position 3. Impact: The absence of the cyano group reduces electron-withdrawing effects, leading to a higher pKa (~4.2) compared to the cyano-substituted derivative (pKa ~3.5) due to reduced stabilization of the carboxylate anion . Reactivity: Less electrophilic at position 3, limiting its utility in nucleophilic substitution reactions.

3-Cyanoazulene-1-carboxylic Acid: Structural Difference: Lacks the isopropyl group at position 2. Impact: Reduced steric hindrance enhances solubility in polar solvents (e.g., water solubility increases by ~20% compared to the isopropyl-substituted analogue) .

Comparison with Non-Azulene Aromatic Carboxylic Acids

4-Isopropylbenzoic Acid :

  • Structural Difference : Benzene core vs. azulene core.
  • Impact : Azulene derivatives exhibit bathochromic shifts in UV-Vis spectra (λmax ~580 nm vs. ~270 nm for benzene analogues) due to extended conjugation .
  • Acidity : The azulene derivative has a lower pKa (~3.5) than 4-isopropylbenzoic acid (pKa ~4.8), attributed to resonance stabilization of the carboxylate anion by the azulene system.

(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic Acid: Structural Difference: Linear dienoic acid vs. fused bicyclic azulene. Reactivity: The azulene derivative shows higher thermal stability (decomposition temperature >250°C vs. ~180°C for the dienoic acid) due to aromatic stabilization .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) pKa Solubility in Water (mg/mL) λmax (nm)
This compound 243.3 3.5 12.5 580
2-Isopropylazulene-1-carboxylic acid 216.2 4.2 8.2 560
4-Isopropylbenzoic acid 164.2 4.8 3.4 270
Hexa-2,4-dienedioic acid derivative 278.3 2.9 45.0 320

Mechanistic and Functional Insights

  • Electronic Effects: The cyano group in this compound enhances electrophilicity at position 5, enabling regioselective functionalization (e.g., nitration or halogenation) .
  • Biological Activity: Preliminary studies suggest azulene carboxylic acids exhibit anti-inflammatory properties, though the isopropyl and cyano substituents may reduce bioavailability compared to simpler derivatives.

Biological Activity

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid is a derivative of azulene, a bicyclic compound known for its unique structural and electronic properties. Azulenes and their derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, highlighting research findings, case studies, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that azulene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study involving azulene-type sesquiterpenoids from Lactarius deliciosus, moderate antibacterial activity was noted against Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstInhibition Diameter (mm)
7-acetyl-4-methylazuleneStaphylococcus aureus15
3-Cyano derivativeTBDTBD

Anti-inflammatory Activity

Azulenes are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as lipoxygenase. Studies on related azulene derivatives have demonstrated their potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Properties

The anticancer potential of azulene derivatives has been explored in various studies. For example, azuleno[6,5-b]indole derivatives have shown promising antitumor activity against a range of cancer cell lines, including melanoma and leukemia . These compounds may induce apoptosis or inhibit tumor growth through multiple pathways.

Case Study 1: Antibacterial Efficacy

In a controlled study, the antibacterial efficacy of various azulene derivatives was tested against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the azulene core significantly enhanced antibacterial activity, suggesting that further structural optimization of compounds like this compound could yield more potent agents.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of azulene derivatives found that these compounds inhibited the expression of cyclooxygenase (COX) enzymes in vitro. This inhibition correlated with a reduction in prostaglandin E2 levels, highlighting the potential of 3-cyano derivatives in managing inflammatory conditions.

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